

# The Shifting Sands of Selectivity: A Technical History of GSK-1014802 (Vixotrigine)

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Guide for Researchers and Drug Development Professionals

### **Abstract**

GSK-1014802, also known as **raxatrigine** and later vixotrigine, is a voltage-gated sodium channel blocker that has traversed a complex and revealing developmental pathway. Initially synthesized by GlaxoSmithKline and explored for bipolar disorder, its journey has seen a transfer to a spin-off company, Convergence Pharmaceuticals, and a subsequent acquisition by Biogen. The therapeutic focus of GSK-1014802 shifted to neuropathic pain, driven by a mechanistic rationale that itself evolved over time—from a selective NaV1.3 or NaV1.7 inhibitor to a non-selective sodium channel blocker. This guide provides a comprehensive technical overview of the discovery, development, and scientific understanding of GSK-1014802, presenting key data, experimental methodologies, and a visual representation of its history and mechanism.

## **Discovery and Synthesis**

GSK-1014802 was first disclosed in a patent filed by GlaxoSmithKline in 2006 (WO 2007042239 A1), with a priority date of October 10, 2005.[1] The patent described a series of prolinamide derivatives as sodium channel modulators for the treatment of depression, bipolar mood disorder, and substance abuse disorders.[1]

### **Chemical Structure**



IUPAC Name: (2S,5R)-5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-2-carboxamide[2]

Chemical Formula: C18H19FN2O2[2] Molar Mass: 314.36 g/mol [2]

## **Synthetic Route**

The synthesis of GSK-1014802 (referred to as vixotrigine in later publications) involved a multistep process. A scalable route to the key prolinamide structure has been described.[3]

Experimental Protocol: Enantioselective Synthesis[3]

A detailed, scalable synthesis route is outlined in the scientific literature. The process involves the formation of a key intermediate through an enantioselective process, followed by several synthetic steps to yield the final compound. The general steps are described as:

- Imine Formation and Reduction: Reaction of a suitable glycinamide with a substituted benzaldehyde to form an imine, followed by an enantioselective reduction to establish the desired stereochemistry of the pyrrolidine ring.
- Cyclization: Intramolecular cyclization to form the prolinamide core.
- Functional Group Manipulation: A series of reactions to introduce the (2-fluorobenzyl)oxy
  moiety and to ensure the final carboxamide functionality. These steps include etherification
  and amide formation.
- Purification: The final compound is purified using standard chromatographic techniques.

## **Mechanism of Action and In Vitro Pharmacology**

The understanding of GSK-1014802's mechanism of action has evolved significantly throughout its development.

## **Initial Hypothesis: Selective NaV Blocker**

Initially, GSK-1014802 was investigated as a use-dependent sodium channel blocker with selectivity for the NaV1.3 subtype, which is upregulated in central neuropathic pain states.[1] Later, as Convergence Pharmaceuticals took over development for neuropathic pain, it was characterized as a potent and selective inhibitor of the peripheral NaV1.7 sodium channel.[4][5]



## **Revised Understanding: Non-Selective NaV Blocker**

Subsequent independent studies revealed that GSK-1014802 is a non-selective inhibitor of voltage-gated sodium channels.[1][6] It demonstrates activity against a range of NaV subtypes, with a rank order of potency that does not show significant selectivity for NaV1.7.[1][6] The compound acts as a state-dependent inhibitor, preferentially binding to and stabilizing the inactivated state of the sodium channel.[7] This leads to a hyperpolarizing shift in the voltage-dependence of inactivation, thereby reducing neuronal excitability.[7]

## **Quantitative In Vitro Pharmacology**

The inhibitory activity of GSK-1014802 against various human voltage-gated sodium channel subtypes has been quantified using electrophysiological assays.

| NaV Subtype | pIC50 (± SEM)[1][6]                  | IC50 (μM)[7][8]                    |  |
|-------------|--------------------------------------|------------------------------------|--|
| NaV1.1      | 4.70 ± 0.2                           | -                                  |  |
| NaV1.2      | 4.99 ± 0.2                           | -                                  |  |
| NaV1.3      | 4.82 ± 0.3                           | -                                  |  |
| NaV1.4      | 5.09 ± 0.2                           | -                                  |  |
| NaV1.5      | 4.18 ± 0.2                           | -                                  |  |
| NaV1.6      | 4.84 ± 0.1                           | -                                  |  |
| NaV1.7      | 4.58 ± 0.2                           | 1.77 (at -70 mV holding potential) |  |
| NaV1.7      | 71.66 (at -120 mV holding potential) |                                    |  |
| NaV1.8      | 5.25 ± 0.1                           | -                                  |  |

# Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology[7][9]

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the desired human
 NaV channel subtype are cultured under standard conditions.



- Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed using an patch-clamp amplifier.
- Solutions: The extracellular solution typically contains (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular solution typically contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.2.
- Voltage Protocols:
  - Tonic Block: Cells are held at a holding potential of -120 mV and depolarized to 0 mV to elicit sodium currents. The effect of different concentrations of GSK-1014802 on the peak current amplitude is measured.
  - Use-Dependent Block: A train of depolarizing pulses is applied at different frequencies
     (e.g., 1, 5, 10 Hz) to assess the frequency-dependent inhibition by the compound.
  - Steady-State Inactivation: The voltage dependence of steady-state inactivation is determined by applying a series of prepulses to different voltages before a test pulse to 0 mV. The effect of GSK-1014802 on the half-inactivation voltage (V1/2) is quantified.
- Data Analysis: Concentration-response curves are generated by plotting the percentage of current inhibition against the drug concentration and fitted with the Hill equation to determine the IC50 value.

## Preclinical Development Animal Models of Efficacy

GSK-1014802 demonstrated efficacy in various preclinical models of pain and epilepsy.

- Anticonvulsant Activity: The compound was shown to be an effective anticonvulsant in animal models.[1]
- Neuropathic Pain Models:
  - Freund's Complete Adjuvant (FCA) Model of Inflammatory Pain: Oral administration of vixotrigine produced a dose-related reversal of hypersensitivity to pain.[9]



 Scorpion Toxin (OD1)-Induced Pain Model: Intraperitoneal, but not intraplantar, administration of CNV1014802 reduced spontaneous pain behaviors in a mouse model of NaV1.7-mediated pain.[6]

## **Preclinical Experimental Workflow**



Click to download full resolution via product page



Caption: A generalized workflow for the preclinical evaluation of GSK-1014802.

## **Clinical Development**

GSK-1014802 has undergone several Phase I and Phase II clinical trials under its various names (GSK-1014802, CNV1014802, BIIB074, vixotrigine).

#### **Phase I Studies**

Multiple Phase I studies were conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of GSK-1014802.[9]

Pharmacokinetic Parameters of Vixotrigine (Single Ascending Dose)[9]

| Dose   | Cmax (µg/mL) | AUC0-inf (μg*h/mL) |  |
|--------|--------------|--------------------|--|
| 825 mg | 6.53         | 66.2               |  |

Oral Clearance: 13.8 L/hr[9]

Volume of Distribution: 262 L[9]

 Drug-Drug Interactions: Co-administration with carbamazepine, a UGT and CYP3A4 inducer, resulted in a reduction in vixotrigine exposure, though this was not considered clinically relevant.[10]

### **Phase II Studies**

Phase II trials evaluated the efficacy and safety of GSK-1014802 in patients with neuropathic pain conditions.

- Trigeminal Neuralgia (TGN): A randomized withdrawal study (NCT01540630) demonstrated a lower treatment failure rate for CNV1014802 compared to placebo.[4][8][11] The study showed a significant reduction in pain intensity and the number of paroxysms.[4][8]
- Lumbosacral Radiculopathy (LSR): A randomized, double-blind, placebo-controlled crossover study (NCT01561027) showed a statistically significant reduction in pain intensity for CNV1014802 compared to placebo.[4][5]



#### Summary of Key Phase II Clinical Trial Results

| Indication                   | Study Design                                   | Key Findings                                                                                                        | Reference |
|------------------------------|------------------------------------------------|---------------------------------------------------------------------------------------------------------------------|-----------|
| Trigeminal Neuralgia         | Randomized<br>Withdrawal                       | Treatment failure rate of 33% for CNV1014802 vs. 65% for placebo.[4]                                                | [4][8]    |
| Lumbosacral<br>Radiculopathy | Randomized,<br>Placebo-Controlled<br>Crossover | Statistically significant reduction in Pain Intensity-Numerical Rating Scale (PI-NRS) mean change from baseline.[4] | [4][5]    |

## **Development Timeline and Shifting Focus**





Click to download full resolution via product page

Caption: The developmental and corporate history of GSK-1014802.



# Signaling Pathway and Mechanism of Action Visualization



Click to download full resolution via product page

Caption: The mechanism of action of GSK-1014802 in inhibiting pain signaling.

## Conclusion



The development of GSK-1014802 is a salient case study in modern drug discovery. It highlights the challenges of translating preclinical selectivity into clinical efficacy and the iterative nature of understanding a compound's true mechanism of action. While initially pursued for its perceived selectivity, its clinical utility in neuropathic pain appears to stem from its properties as a non-selective, state-dependent sodium channel blocker. The extensive preclinical and clinical data package provides a valuable resource for researchers in the field of pain and sodium channel pharmacology, offering insights into both the therapeutic potential and the developmental complexities of this class of molecules.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Safety, Tolerability and Pharmacokinetics of Repeat Doses of GSK1014802. | Clinical Research Trial Listing [centerwatch.com]
- 2. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of NaV1.7: the possibility of ideal analgesics PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Vixotrigine Wikipedia [en.wikipedia.org]
- 8. Enhancing inactivation rather than reducing activation of Nav1.7 channels by a clinically effective analgesic CNV1014802 PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety, Tolerability and Pharmacokinetics of Single and Repeat Doses of Vixotrigine in Healthy Volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the Pharmacokinetic Interaction Between the Voltage- and Use-Dependent Nav1.7 Channel Blocker Vixotrigine and Carbamazepine in Healthy Volunteers PubMed [pubmed.ncbi.nlm.nih.gov]



- 11. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [The Shifting Sands of Selectivity: A Technical History of GSK-1014802 (Vixotrigine)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684372#gsk-1014802-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com